physicochemical properties of 2-(2H-Benzo[d]triazol-2-yl)acetonitrile
physicochemical properties of 2-(2H-Benzo[d]triazol-2-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(2H-Benzo[d]triazol-2-yl)acetonitrile
Abstract
2-(2H-Benzo[d]triazol-2-yl)acetonitrile is a heterocyclic compound featuring a benzotriazole moiety linked to an acetonitrile group. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and analytical methodologies. By synthesizing data from established literature on benzotriazole derivatives and related heterocyclic structures, this document serves as a vital resource for researchers in medicinal chemistry, materials science, and drug development. We delve into the structural characteristics, spectroscopic signatures for identification, and robust analytical protocols, offering both foundational knowledge and practical, field-proven insights for laboratory applications.
Molecular Identity and Structural Elucidation
The foundational step in understanding any chemical entity is to establish its precise molecular identity. 2-(2H-Benzo[d]triazol-2-yl)acetonitrile is an isomer of (benzotriazolyl)acetonitrile, distinguished by the attachment of the acetonitrile group to the nitrogen at the 2-position of the benzotriazole ring system. This specific connectivity profoundly influences its electronic distribution, steric profile, and subsequent chemical behavior compared to its 1H-isomer counterpart.
The structure consists of a bicyclic aromatic benzotriazole system, which imparts significant thermal stability and a propensity for π-π stacking interactions. The acetonitrile substituent introduces a polar nitrile group and an acidic α-methylene bridge, which are key reactive sites.
Caption: Molecular structure of 2-(2H-Benzo[d]triazol-2-yl)acetonitrile.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | 2-(2H-1,2,3-benzotriazol-2-yl)acetonitrile | - |
| Molecular Formula | C₈H₆N₄ | - |
| Molecular Weight | 158.16 g/mol | - |
| CAS Number | 17943-04-9 | - |
| Canonical SMILES | C1=CC=C2C(=C1)N(N=N2)CC#N | PubChem[1] |
Physicochemical Characteristics
The physicochemical properties of a compound are paramount for predicting its behavior in various systems, from reaction solvents to biological matrices. While experimental data for this specific molecule is not widely published, we can infer key properties from closely related benzotriazole and acetonitrile derivatives.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale & Causality |
| Melting Point | Estimated >100 °C | Benzotriazole derivatives are typically crystalline solids with relatively high melting points due to strong intermolecular forces, including π-π stacking and dipole-dipole interactions. For comparison, 2-(2-Hydroxy-5-methylphenyl)benzotriazole melts at 125.5-129.5 °C.[2] |
| Boiling Point | Decomposes before boiling | Heterocyclic compounds with significant molecular weight often have high boiling points and may decompose at atmospheric pressure before reaching a liquid-gas phase transition. |
| Solubility | Soluble in polar aprotic solvents (Acetonitrile, DMSO, DMF). Limited solubility in water. | The nitrile and triazole moieties impart polarity, enhancing solubility in solvents like acetonitrile.[3][4] The largely aromatic structure limits aqueous solubility. |
| pKa | Estimated ~8-10 for conjugate acid (protonated triazole N). Estimated ~20-25 for methylene protons (in DMSO). | The benzotriazole ring is weakly basic. The pKa of benzotriazole itself in acetonitrile is 16.6.[5] The electron-withdrawing effects of both the nitrile and benzotriazole groups significantly increase the acidity of the methylene (CH₂) protons compared to a simple alkane. |
| LogP | Estimated 1.5 - 2.5 | The molecule has both hydrophobic (benzene ring) and hydrophilic (triazole, nitrile) features, suggesting moderate lipophilicity. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of 2-(2H-Benzo[d]triazol-2-yl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
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Aromatic Protons (δ 7.5-8.2 ppm): The benzotriazole protons will appear as a set of two multiplets, characteristic of an AA'BB' system for a symmetrically substituted benzene ring. This symmetry is a key indicator of N-2 substitution.
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Methylene Protons (δ ~5.5-6.0 ppm): A sharp singlet corresponding to the two protons of the CH₂ group. Its downfield shift is due to the strong electron-withdrawing effects of the adjacent benzotriazole ring and the nitrile group.
-
-
¹³C NMR:
-
Nitrile Carbon (δ ~115-120 ppm): The carbon of the C≡N group typically appears in this region.
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Aromatic Carbons (δ ~110-145 ppm): Signals corresponding to the carbons of the benzotriazole ring will be observed.
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Methylene Carbon (δ ~40-50 ppm): The signal for the CH₂ carbon.
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Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the presence of key functional groups.
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C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity peak in this region is a definitive marker for the nitrile group. The IR spectrum of acetonitrile shows a prominent C≡N stretch at 2252 cm⁻¹.[6]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands appear above 3000 cm⁻¹ corresponding to the stretching vibrations of the aromatic C-H bonds.
-
C=C and C=N Stretches (1450-1650 cm⁻¹): Multiple bands in this region arise from the stretching vibrations within the benzotriazole ring system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 159.17.
-
Fragmentation: Common fragmentation pathways may include the loss of HCN (27 Da) from the acetonitrile moiety or cleavage of the CH₂-N bond.
Synthesis and Analytical Workflows
Synthetic Pathway: Nucleophilic Substitution
A common and reliable method for synthesizing 2-(2H-Benzo[d]triazol-2-yl)acetonitrile involves the N-alkylation of benzotriazole with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.[7] The reaction is typically performed in a polar aprotic solvent with a mild base to deprotonate the benzotriazole, forming the benzotriazolide anion, which then acts as the nucleophile.
Causality Note: The choice of a polar aprotic solvent like acetonitrile or DMF is critical. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while poorly solvating the benzotriazolide anion, thereby enhancing its nucleophilicity and promoting a faster reaction rate.
Caption: General workflow for the synthesis of the target compound.
Analytical Protocol: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The strong UV absorbance of the benzotriazole ring makes UV detection highly sensitive for this class of molecules.[8]
Protocol: HPLC-UV Analysis
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to 254 nm and 280 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution in a 50:50 mixture of Mobile Phase A and B for a final concentration of 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution method:
-
0-2 min: 20% B
-
2-15 min: Ramp linearly from 20% B to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 20% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to the main product.
-
Calculate purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Caption: Workflow for purity analysis via HPLC-UV.
Safety and Handling
-
Potential Hazards:
-
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2-(2H-Benzo[d]triazol-2-yl)acetonitrile is a compound with significant potential in synthetic and materials chemistry. This guide has established its fundamental physicochemical identity through structural analysis, predicted spectroscopic signatures, and inferred properties from related analogues. The provided protocols for synthesis and analytical characterization offer a robust framework for researchers to confidently work with this molecule. A thorough understanding of these core properties is the critical first step toward unlocking its future applications.
References
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- Sigma-Aldrich. (n.d.). 2-(2-Hydroxy-5-methylphenyl)benzotriazole.
- Kümmerer, K., et al. (2017). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
- Science Interactive. (2013).
- Carl ROTH. (n.d.).
- Danan, A., et al. (1997). Bis[2-(1H-benzotriazol-1-yl)acetonitrile-κN 3]dibromidocopper(II). Acta Crystallographica Section C.
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- Skogerboe, K. J., & Ballantine, D. S. (1990).
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